
Dopamine-d4 hydrochloride
説明
Dopamine-d4 Hydrochloride is an endogenous catecholamine that exhibits α and β-adrenergic activity and serves as an activator of D1DR, D2DR, D3DR, D4DR, and D5DR . It is a monoamine compound with positive inotropic activity . Dopamine is a naturally occurring catecholamine formed by decarboxylation of dehydroxyphenylalanine and a precursor of norepinephrine and epinephrine .
Synthesis Analysis
Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .
Molecular Structure Analysis
The molecular formula of Dopamine-d4 Hydrochloride is C8H12ClNO2 . The molecular weight is 193.66 g/mol . The InChI is InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)8 (11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; .
Chemical Reactions Analysis
Dopamine-d4 Hydrochloride is involved in several chemical reactions. For example, it is used in the spectrophotometric determination of dopamine in bulk and dosage forms . The reaction involves concentration and volume of DNP, PPI, and NaOH; temperature; reaction time; order of addition; and stability of the developed chromogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dopamine-d4 Hydrochloride include a molecular weight of 193.66 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .
科学的研究の応用
Neurotransmitter Research
Dopamine-d4 hydrochloride is often used as an internal standard for the quantification of dopamine by GC- or LC-MS . Dopamine is an endogenous catecholamine neurotransmitter synthesized from the amino acid L-tyrosine that acts as an agonist at dopamine receptors (D1-5) . It’s mainly synthesized in the substantia nigra and ventral tegmental area, and is a precursor in norepinephrine and epinephrine biosynthesis .
Biochemical and Signalling Properties Research
The dopamine D4 receptor has been the subject of numerous studies investigating links with several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia . The structure, signalling properties and regulation of dopamine D4 receptors have been studied, providing an overview of their physiological and pathophysiological role in the brain .
Binding Studies
The mechanism of binding to the receptor for antagonists and agonists varies . An in-depth computational study was conducted to tease out key similarities and differences in binding modes, complex dynamics, and binding energies for D4R agonists and antagonists . The dynamic network method was applied to investigate the communication paths between the ligand and G-protein binding site of human D4R .
Substance Use Disorders Research
D4R antagonism may be useful to treat substance use disorders (SUDs), particularly psychostimulant addiction . The importance of targeting D4Rs in treating these complex pathologies, especially with regards to the extent of receptor activation or inhibition, remains .
Parkinson’s Disease Research
Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . Interestingly, exogenously applied levodopa has been used for a long time to alleviate the symptoms of Parkinson’s disease on the basis of its conversion to dopamine .
Opioid Drugs Research
Research has explored D4R agonism as a strategy to reduce the adverse effects of opioid drugs like morphine . The importance of targeting D4Rs in treating these complex pathologies, especially with regards to the extent of receptor activation or inhibition, remains .
Drug Discovery and Development
Dopamine D4 receptor (D4R) is a promising therapeutic target in widespread diseases, and the search for novel agonists and antagonists is clinically relevant . The mechanism of binding to the receptor for antagonists and agonists varies . In-depth computational studies have been conducted to tease out key similarities and differences in binding modes, complex dynamics, and binding energies for D4R agonists and antagonists .
Psychiatric Disorders Research
The dopamine D4 receptor has been the subject of numerous studies investigating links with several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia . The structure, signalling properties and regulation of dopamine D4 receptors have been studied, providing an overview of their physiological and pathophysiological role in the brain .
Safety And Hazards
Dopamine-d4 Hydrochloride is used as a laboratory chemical. It is not advised for use in food, drugs, pesticides, or biocidal products . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
特性
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-URZLSVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661942 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dopamine-d4 hydrochloride | |
CAS RN |
203633-19-6 | |
| Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203633-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




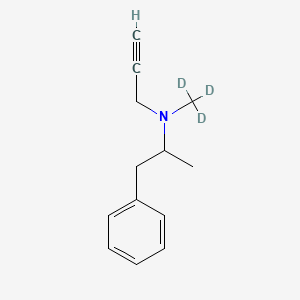
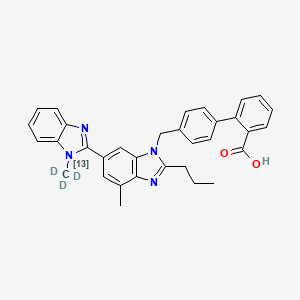
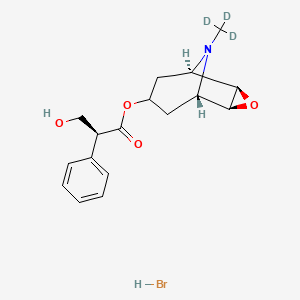
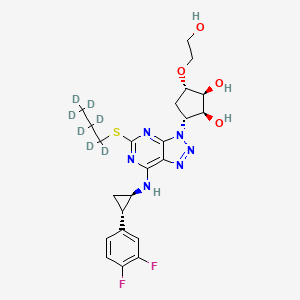

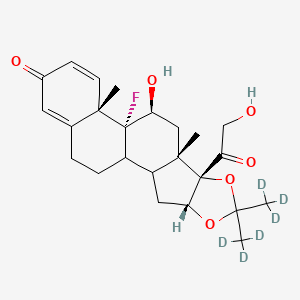
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)